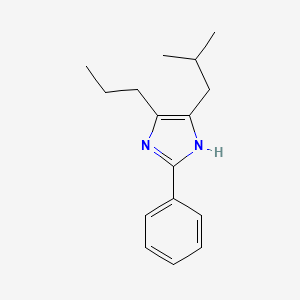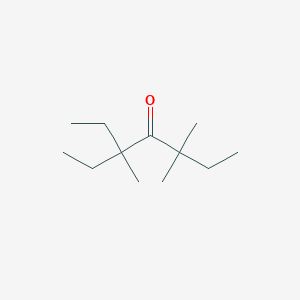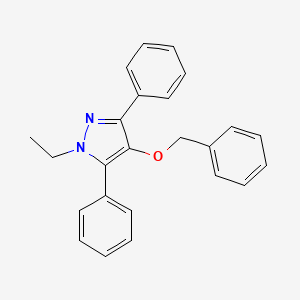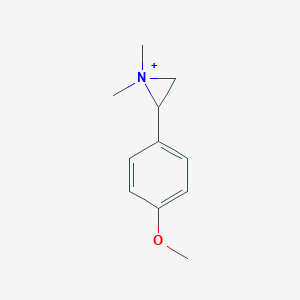
2,2,4-Triethyloctanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Triethyloctanoyl chloride is an organic compound with the molecular formula C14H27ClO. It is a derivative of octanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,4-Triethyloctanoyl chloride can be synthesized through the reaction of 2,2,4-triethyloctanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of the acyl chloride, with the release of sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent addition rates, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Triethyloctanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,4-triethyloctanoic acid and hydrochloric acid.
Reduction: The acyl chloride can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used, often under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF is used, with the reaction conducted under an inert atmosphere to prevent moisture interference.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 2,2,4-Triethyloctanoic acid and hydrochloric acid.
Reduction: 2,2,4-Triethyloctanol.
Aplicaciones Científicas De Investigación
2,2,4-Triethyloctanoyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used to modify biomolecules, such as proteins and peptides, through acylation reactions, which can alter their properties and functions.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) by providing a reactive acyl group for further chemical modifications.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2,2,4-triethyloctanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, forming covalent bonds with the nucleophilic atoms (e.g., nitrogen, oxygen, sulfur) in the target molecules. This acylation process can modify the chemical and physical properties of the target molecules, influencing their biological activity, solubility, and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Triethylpentanoyl chloride: A shorter-chain analog with similar reactivity but different physical properties.
2,2,4-Triethylhexanoyl chloride: Another analog with one less carbon atom in the chain, affecting its boiling point and solubility.
2,2,4-Triethylheptanoyl chloride: Similar structure with a slightly shorter carbon chain, influencing its reactivity and applications.
Uniqueness
2,2,4-Triethyloctanoyl chloride is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. These properties make it suitable for specific applications where other analogs may not perform as effectively. For example, its particular chain length and branching can influence its solubility in various solvents and its reactivity with different nucleophiles, making it a valuable compound in specialized chemical syntheses and industrial processes.
Propiedades
Número CAS |
60631-36-9 |
|---|---|
Fórmula molecular |
C14H27ClO |
Peso molecular |
246.81 g/mol |
Nombre IUPAC |
2,2,4-triethyloctanoyl chloride |
InChI |
InChI=1S/C14H27ClO/c1-5-9-10-12(6-2)11-14(7-3,8-4)13(15)16/h12H,5-11H2,1-4H3 |
Clave InChI |
KVZRSOPHNBRLKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC(CC)(CC)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)
![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)
![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)








![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)

![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)
